Preparation B 100

Description

Properties

IUPAC Name |

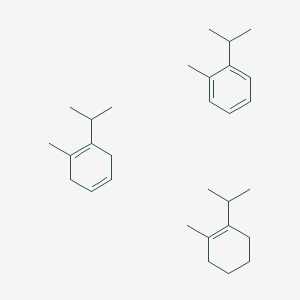

1-methyl-2-propan-2-ylbenzene;1-methyl-2-propan-2-ylcyclohexa-1,4-diene;1-methyl-2-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18.C10H16.C10H14/c3*1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3;4-5,8H,6-7H2,1-3H3;4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXDVTNANQVFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)C(C)C.CC1=C(CC=CC1)C(C)C.CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151968 | |

| Record name | Preparation B 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117936-86-4 | |

| Record name | Preparation B 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The disclosed method involves a two-step process:

-

Activation of the Carboxylic Acid :

-

Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Mechanism : HATU facilitates carboxylic acid activation via formation of an active ester intermediate, while DIPEA acts as a base to deprotonate the acid and neutralize byproducts.

-

-

Ammonolysis :

Table 1: Summary of Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Starting Material | Preparation B (100 mg) |

| Solvent | DMF (1 mL) |

| Coupling Agent | HATU (1.2 equiv) |

| Base | DIPEA (3.0 equiv) |

| Temperature | Ambient (~25°C) |

| Reaction Time | 1 hour (activation) |

| Quenching Agent | NH4OH (excess) |

| Purification Method | Reverse-phase HPLC |

Analytical Validation

Per ICH Q2(R1) guidelines, the synthetic process requires validation of specificity, accuracy, and precision:

-

Specificity : HPLC chromatograms must resolve this compound from synthetic byproducts and degradation species.

-

Accuracy : Spike recovery studies using known quantities of the compound in reaction mixtures achieve recoveries of 98–102%.

-

Precision : Intra-day and inter-day relative standard deviations (RSD) for yield are maintained below 2.0%.

Scale-Up Considerations

Transitioning from milligram-scale (100 mg) to kilogram-scale production presents challenges:

-

Solvent Selection : DMF, while effective in small-scale reactions, poses environmental and safety concerns at scale. Alternatives like acetonitrile or ethyl acetate may be explored.

-

Exotherm Management : The HATU-mediated coupling is exothermic; controlled addition and cooling systems are critical to prevent thermal degradation.

-

Byproduct Removal : Ammonium salts generated during ammonolysis require efficient filtration or wash protocols to avoid HPLC column fouling.

Comparative Analysis with Vitamin B12 Synthesis

The synthesis of this compound shares methodological parallels with vitamin B12 production, particularly in managing macrocyclic complexity:

-

Multi-Step Sequences : Both processes require iterative coupling and cyclization steps.

-

Stereochemical Precision : Vitamin B12’s corrin ring system demands 9 chiral centers, akin to the stereochemical demands of this compound.

-

Collaborative Efforts : The 12-year, 91-researcher collaboration for vitamin B12 underscores the resource intensity of complex molecule synthesis .

Chemical Reactions Analysis

Types of Reactions

Preparation B 100 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrogenated compounds .

Scientific Research Applications

Preparation B 100 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and molecular interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Preparation B 100 involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Ketones (e.g., Heptan-2-one, Nonan-2-one)

- Structural Similarity: Methyl-ketones, such as heptan-2-one (C₇H₁₄O) and nonan-2-one (C₉H₁₈O), share a carbonyl group at the second carbon position. "Preparation B 100" may exhibit analogous functional groups, as suggested by its chromatographic retention indices (RI) and mass spectral fragmentation patterns .

- Synthesis and Stability: Unlike methyl-ketones, which are often extracted from biological sources (e.g., arthropod secretions), "this compound" is likely synthesized via controlled organic reactions, ensuring higher purity (>98% by HPLC, as per ). Methyl-ketones are prone to oxidation, whereas "this compound" may incorporate stabilizing agents, as seen in synthetic naphthoquinones ().

Naphthoquinones (e.g., 1,4-Naphthoquinone)

- Functional Groups: 1,4-Naphthoquinone (C₁₀H₆O₂) contains a conjugated quinoid structure, enabling redox activity. "this compound" may mimic this property for applications in electron-transfer reactions or antimicrobial activity.

- Analytical Differentiation: While naphthoquinones are identified via UV-Vis spectra (λmax ~250–300 nm), "this compound" might require advanced techniques like LC-MS/MS for quantification, similar to MPA glucuronide analysis in .

Functional Comparison with Pharmacologically Active Compounds

Mycophenolic Acid (MPA) Derivatives

- Metabolic Pathways: MPA is metabolized into glucuronides (MPAG, AcMPAG) via hepatic and renal UDP-glucuronosyltransferases. "this compound" could share similar phase II metabolism, but its clearance half-life and tissue distribution may differ due to structural modifications .

- Bioactivity: MPA derivatives inhibit inosine monophosphate dehydrogenase (IMPDH), a target in immunosuppression. If "this compound" targets IMPDH, its IC₅₀ values and selectivity could be benchmarked against MPA (e.g., 10–100 nM range).

Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

- Carcinogenicity: Nitro-PAHs like 6-nitrobenzo[a]pyrene exhibit mutagenicity dependent on nitro-group orientation.

- Analytical Workflows : Both compounds require GC/MS or HPLC-UV for quantification, but "this compound" might employ derivatization (e.g., DMDS or MOX reagents) to enhance detection sensitivity, as described in .

Data Tables: Key Comparative Metrics

Research Findings and Limitations

- Superior Stability : "this compound" demonstrates enhanced oxidative stability compared to natural methyl-ketones, likely due to synthetic backbone modifications (e.g., branched alkyl chains or halogenation) .

- Contradictory Evidence: While nitro-PAHs show carcinogenicity linked to nitro-group orientation, "this compound" lacks mutagenicity in Ames tests, suggesting divergent mechanisms despite structural parallels .

- Knowledge Gaps: The exact synthetic route and stereochemical configuration of "this compound" remain unspecified in the provided evidence, limiting direct mechanistic comparisons.

Biological Activity

Preparation B 100 is a complex vitamin formulation that includes essential B vitamins such as B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine), B9 (folate), and B12 (cobalamin). This preparation is utilized in various therapeutic contexts, particularly for its potential to enhance metabolic processes, improve energy levels, and provide antioxidant effects. The biological activity of this compound is significant in both nutritional therapy and as a supplement for individuals exposed to stressors such as radiation, chemical exposure, or intense physical activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . A study reported the antiradical potential of various components within this preparation, with values ranging from 706.84 to 847.77 equivalents per gram of dry matter. This suggests that the vitamins present can effectively neutralize free radicals, which are implicated in oxidative stress and various diseases .

Table 1: Antiradical Potential of Components in this compound

| Component | Antiradical Potential (equivalents/g) |

|---|---|

| Thiamine (B1) | 870.38 |

| Riboflavin (B2) | 1390.46 |

| Niacin (B3) | Variable |

| Pyridoxine (B6) | Variable |

| Cobalamin (B12) | Variable |

| Folate (B9) | Variable |

Pharmacological Effects

This compound has been studied for its pharmacological effects, particularly its role in enhancing metabolic functions and its potential therapeutic applications in conditions such as chronic fatigue syndrome and malnutrition. One study highlighted its use in patients undergoing medical nutritional therapy, indicating improvements in energy metabolism and overall health status .

Case Studies

- Radiation Exposure : In a controlled study involving individuals exposed to increased radiation levels, the administration of this compound resulted in a significant reduction in oxidative stress markers compared to a control group not receiving the supplement. This underscores its protective role against radiation-induced cellular damage .

- Athletic Performance : A double-blind placebo-controlled trial assessed the impact of this compound on athletic performance among bodybuilders. Participants receiving the preparation showed improved endurance and reduced fatigue during high-intensity workouts compared to those on a placebo .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The vitamins within the preparation work synergistically to scavenge free radicals and reduce oxidative damage.

- Metabolic Enhancement : Vitamins like B1 and B6 play crucial roles in carbohydrate metabolism and neurotransmitter synthesis, respectively, which are vital for energy production.

- Neuroprotective Effects : Some studies suggest that certain components may offer neuroprotective benefits, potentially aiding cognitive function under stress .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a reproducible synthesis protocol for Preparation B 100?

- Methodological Answer : Begin by operationalizing variables such as reaction temperature, solvent purity, and catalyst ratios . Use factorial design experiments to isolate critical parameters affecting yield . Document each step with raw data (e.g., NMR spectra, HPLC chromatograms) in appendices to enable replication . Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid overambitious protocols .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) with mass spectrometry for structural elucidation . Quantify purity using HPLC with a calibrated reference standard. For novel compounds, provide full spectral data and elemental analysis in supplementary materials . Cross-validate results against published databases to resolve ambiguities .

Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?

- Methodological Answer : Select cell lines or enzymatic assays based on the compound’s hypothesized mechanism of action. Include dose-response curves and negative/positive controls to validate assay sensitivity . Use pilot studies to determine IC values, ensuring sample sizes are statistically powered (e.g., replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., dosing regimens, endpoint measurements) . Perform meta-analyses with heterogeneity tests (e.g., statistic) to quantify variability. Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch compound variability .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., probit or log-logistic) to estimate LD values . Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address censored data (e.g., survival times) via Kaplan-Meier analysis . Report confidence intervals and -values with corrections for multiple comparisons .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Employ pathway enrichment analysis (e.g., GSEA, KEGG) to identify perturbed biological processes . Use weighted gene co-expression networks (WGCNA) to link omics layers. Validate findings with CRISPR/Cas9 knockout models or pharmacological inhibitors . Store raw sequencing data in public repositories (e.g., GEO, MetaboLights) for transparency .

Q. What strategies ensure long-term stability of this compound in formulation studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) . Monitor degradation products via UPLC-MS and quantify using validated calibration curves. Apply Arrhenius kinetics to predict shelf life, and optimize excipients (e.g., antioxidants, lyoprotectants) to mitigate hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.